molecular formula C17H15IN2O2 B11982329 N'-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide CAS No. 303087-15-2

N'-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide

Cat. No.: B11982329
CAS No.: 303087-15-2
M. Wt: 406.22 g/mol
InChI Key: QDHBJNFDDRSXPA-XDHOZWIPSA-N
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Description

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further linked to an iodinated benzohydrazide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the benzohydrazide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The allyloxy group also imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

303087-15-2

Molecular Formula

C17H15IN2O2

Molecular Weight

406.22 g/mol

IUPAC Name

2-iodo-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H15IN2O2/c1-2-11-22-16-10-6-3-7-13(16)12-19-20-17(21)14-8-4-5-9-15(14)18/h2-10,12H,1,11H2,(H,20,21)/b19-12+

InChI Key

QDHBJNFDDRSXPA-XDHOZWIPSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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